molecular formula C22H16N4O2S B2485752 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide CAS No. 1172697-40-3

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide

Cat. No.: B2485752
CAS No.: 1172697-40-3
M. Wt: 400.46
InChI Key: KMEBKSQRZSYXGW-UHFFFAOYSA-N
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Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrrole ring, a thiazole ring, and a benzo[d]oxazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole-Thiazole Intermediate: This step involves the reaction of a suitable pyrrole derivative with a thiazole precursor under specific conditions, such as the use of a base and a solvent like dimethylformamide (DMF).

    Coupling with Benzo[d]oxazole Derivative: The intermediate is then coupled with a benzo[d]oxazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Acetylation: The final step involves the acetylation of the coupled product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)thiazole: Shares the pyrrole-thiazole core but lacks the benzo[d]oxazole moiety.

    N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide: Contains the benzo[d]oxazole moiety but lacks the pyrrole-thiazole core.

Uniqueness

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S/c27-20(13-17-14-29-22(24-17)26-10-3-4-11-26)23-16-7-5-6-15(12-16)21-25-18-8-1-2-9-19(18)28-21/h1-12,14H,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEBKSQRZSYXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CSC(=N4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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